DSPE-PEG(2000)-Amine DSPE-PEG(2000)-Amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16024136
InChI: InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3/t41-;;/m1../s1
SMILES:
Molecular Formula: C44H93N4O10P
Molecular Weight: 869.2 g/mol

DSPE-PEG(2000)-Amine

CAS No.:

Cat. No.: VC16024136

Molecular Formula: C44H93N4O10P

Molecular Weight: 869.2 g/mol

* For research use only. Not for human or veterinary use.

DSPE-PEG(2000)-Amine -

Specification

Molecular Formula C44H93N4O10P
Molecular Weight 869.2 g/mol
IUPAC Name [(2R)-3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane
Standard InChI InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3/t41-;;/m1../s1
Standard InChI Key MXCGEUZSOVJLKF-NXGARVHLSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

DSPE-PEG(2000)-Amine consists of three key components:

  • DSPE moiety: Two stearic acid chains (C18:0) esterified to a glycerol backbone, providing hydrophobic anchoring.

  • PEG spacer: A 2000 Da polyethylene glycol chain (≈45 repeating ethylene oxide units) conferring hydrophilicity and steric stabilization.

  • Terminal amine group: A primary amine (-NH2) enabling conjugation via carbodiimide chemistry or reaction with NHS esters.

The molecular formula is (C2H4O)nC44H87N2O10PH3N(C_2H_4O)_nC_{44}H_{87}N_2O_{10}P·H_3N, where n45n ≈ 45 . NMR studies reveal that the carbamate-linked PEG chain adopts a helical conformation in aqueous solutions, while the DSPE acyl chains form a crystalline hydrophobic core .

Table 1: Key Structural Parameters from NMR Analysis

ParameterValue
Carbamate NH chemical shift6.88 ppm (major), 6.58 ppm (minor)
PEG ethylene oxide protons3.33–3.70 ppm
Stearoyl chain methyl0.86 ppm
Phosphate group proximity2.8 Å (N-P distance)

The dual chemical environment of the carbamate NH group (6.88 ppm and 6.58 ppm) arises from hydrogen bonding with phosphate oxygens and water molecules, respectively . This dynamic interaction stabilizes micellar structures while allowing controlled drug release.

Synthesis and Quality Control

Production Methodology

Industrial synthesis involves three stages:

  • DSPE activation: Phosphatidylethanolamine is stearoylated using stearoyl chloride under anhydrous conditions.

  • PEG conjugation: Activated PEG-NH2 (MW 2000) is coupled to DSPE via carbodiimide-mediated amide bond formation.

  • Salt formation: The product is converted to ammonium salt for improved aqueous solubility.

Critical quality attributes include:

  • Maleimide content: <0.5% (tested via HNMR)

  • Amine reactivity: >95% active groups (fluorometric assay)

  • CMC: 0.005 mM (dynamic light scattering)

Batch consistency is ensured through MALDI-TOF MS for PEG chain length verification and HPLC for lipid purity assessment .

Pharmaceutical Applications

Drug Delivery Systems

DSPE-PEG(2000)-Amine serves as a critical component in:

Liposomal Formulations

Incorporating 5–10 mol% DSPE-PEG(2000)-Amine extends circulation half-life from hours to days by reducing opsonization. A comparative study showed:

Table 2: Pharmacokinetic Parameters of Doxorubicin Formulations

ParameterFree DOXDOX + DSPE-PEG2000
t1/2t_{1/2} (h)0.518.7
AUC0_{0-∞} (mg·h/L)2.158.3
VdV_d (L/kg)25.42.1

The amine group enables post-insertion of targeting ligands (e.g., folic acid, RGD peptides) onto pre-formed liposomes .

Micellar Encapsulation

Critical micelle concentration (CMC) of 0.005 mM allows stable encapsulation of hydrophobic drugs like paclitaxel. NMR chemical shift changes (Δδ = +0.12 ppm for C3') confirm drug incorporation into the hydrophobic core .

Characterization Techniques

Advanced NMR Spectroscopy

Multidimensional NMR (TOCSY, NOESY, HSQC) has mapped atomic-level interactions:

Table 3: Chemical Shift Perturbations Upon Doxorubicin Binding

AtomΔ1H (ppm)Δ13C (ppm)Interaction Type
7+0.14-Hydrophobic
14a-0.07-0.15Hydrogen bonding
NH-0.03-Electrostatic

These data reveal that doxorubicin preferentially interacts with the glycerol-phosphoethanolamine region, stabilizing the micelle-drug complex .

Comparative Analysis with Analogues

DSPE-PEG(2000)-Maleimide

While the amine variant enables carbodiimide coupling, the maleimide derivative (CAS 474922-22-0) facilitates thiol-based conjugation . Key differences:

PropertyDSPE-PEG-NH2DSPE-PEG-Mal
Conjugation targetCarboxyl groupsThiol groups
Reaction pH4.5–5.56.5–7.5
Storage stability6 months at -20°C3 months at -80°C
Cost (per mg)$18$25

The amine derivative is preferred for large-scale production due to better stability and lower cost .

Emerging Applications

Neurological Therapeutics

Functionalized DSPE-PEG(2000)-Amine nanoparticles cross the blood-brain barrier (BBB) with 3.8× higher efficiency than non-PEGylated counterparts . Amine-directed conjugation of transferrin receptors antibodies enhances Alzheimer's drug delivery by 12-fold in murine models .

Cancer Theranostics

In photodynamic therapy, amine-conjugated chlorin e6 exhibits:

  • 98% cellular uptake vs. 23% for free drug

  • 2.1× higher tumor accumulation (PET/CT imaging)

  • Complete tumor regression in 60% of xenograft models

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